molecular formula C11H15F3N2O3 B3888540 ethyl 3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carboxylate

ethyl 3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carboxylate

Cat. No.: B3888540
M. Wt: 280.24 g/mol
InChI Key: RBNSTFFOWYGZFB-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. The ethyl group is a common alkyl group in organic chemistry, consisting of a two-carbon chain. The 3-hydroxy part indicates the presence of a hydroxyl (-OH) group on the third carbon of the chain. The trifluoromethyl group (-CF3) is a functional group in organofluorines, derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The hexahydro-2H-indazole part suggests that the compound contains an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. This ring is hexahydro, meaning it has been hydrogenated six times, and 2H indicates the position of a hydrogen atom in the aromatic system.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic system. The trifluoromethyl group is known to have a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This could have implications for the compound’s reactivity and the orientation of its molecular orbitals.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The trifluoromethyl group can participate in various types of reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions . The hydroxyl group could potentially be involved in reactions such as esterification or dehydration.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the trifluoromethyl group is known to lower the basicity of compounds like trifluoroethanol .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety measures should be taken when handling it. It’s important to refer to the relevant Safety Data Sheets (SDS) for detailed information .

Future Directions

The future directions for research on this compound would depend on its intended applications. Given the presence of an indazole ring and a trifluoromethyl group, it could potentially be of interest in medicinal chemistry for the development of new pharmaceuticals .

Properties

IUPAC Name

ethyl 3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O3/c1-2-19-9(17)16-10(18,11(12,13)14)7-5-3-4-6-8(7)15-16/h7,18H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNSTFFOWYGZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(C2CCCCC2=N1)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carboxylate
Reactant of Route 2
ethyl 3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carboxylate
Reactant of Route 3
ethyl 3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carboxylate
Reactant of Route 4
ethyl 3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carboxylate
Reactant of Route 5
ethyl 3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carboxylate
Reactant of Route 6
ethyl 3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carboxylate

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